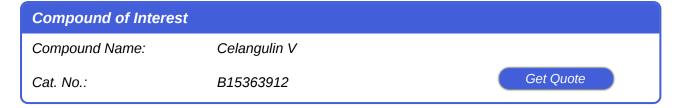


Early Studies on the Mode of Action of Celangulin V: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin V, a sesquiterpene polyol ester isolated from the root bark of the Chinese bittersweet plant, Celastrus angulatus, has long been recognized for its potent insecticidal properties. Early research into its mode of action has revealed a primary and unique target within the insect midgut, distinguishing it from many conventional insecticides. This technical guide provides an in-depth overview of the foundational studies that have elucidated the mechanism by which **Celangulin V** exerts its toxic effects on susceptible insect species, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key pathways and workflows.

Core Mechanism of Action: Targeting the V-ATPase

Early investigations have definitively identified the vacuolar-type H+-ATPase (V-ATPase) as the primary molecular target of **Celangulin V** in insects.[1][2][3] This enzyme is crucial for energizing the midgut epithelium by creating a proton gradient across the apical membrane of goblet cells. This gradient is essential for nutrient transport and maintaining the high pH of the midgut lumen in many lepidopteran larvae.

Celangulin V acts as an inhibitor of the V-ATPase, with a particular affinity for the H subunit.[2] [3] Inhibition of this proton pump leads to a cascade of disruptive physiological events within the insect midgut. The most immediate and significant consequence is the depolarization of the



apical membrane, leading to a collapse of the transmembrane potential.[2][4][5] This disruption of ion homeostasis and pH regulation ultimately results in cellular damage, nutrient absorption failure, and insect mortality.[2][4]

The symptoms observed in insects poisoned by **Celangulin V** are consistent with this mode of action and include excitation, tremors, severe body fluid loss, and melanization.[1][5]

Quantitative Data

The following tables summarize the key quantitative findings from early studies on **Celangulin V** and its derivatives.

Table 1: Insecticidal Activity of Celangulin V and a Synthetic Ligand

Compound	Insect Species	Parameter	Value
Celangulin V	Mythimna separata (Oriental armyworm)	LD50	~1.18 μg/mg
Celangulin V-6- aminoacetic acid ester	Mythimna separata	LD50	1.33 μg/mg
Celangulin	Solenopsis invicta (Red imported fire ant)	LD50 (24h)	0.046 ng/ant
Celangulin	Solenopsis invicta	LD95 (24h)	0.119 ng/ant

Data for M. separata derived from a study where the LD50 of the ligand was 1.13-fold that of **Celangulin V**.[1] Data for S. invicta from a separate study.[6]

Table 2: In Vitro Enzyme Inhibition by Celangulin V

Enzyme	Insect Species	Concentration	Inhibition (%)
V-ATPase	Mythimna separata	100 μmol/L	11.80%
V-ATPase	Mythimna separata	200 μmol/L	23.41%

Data from a study on the effects of **Celangulin V** on midgut transmembrane potential.[2]



Experimental Protocols Measurement of Midgut Transmembrane Potential

This protocol details the intracellular microelectrode recording technique used to measure the effects of **Celangulin V** on the apical (Vam) and basolateral (Vbm) membrane potentials of insect midgut epithelial cells.[5]

Materials:

- Sixth-instar larvae of Mythimna separata
- Celangulin V solution of desired concentrations
- Control solution (e.g., 32 K solution)
- Dissecting microscope
- Microelectrode puller
- Glass microelectrodes (filled with 0.5 M KCl)
- Ag/AgCl reference electrode
- · High-input impedance amplifier
- Data acquisition system

Procedure:

- Dissect the midgut from a larva under physiological saline.
- Mount the midgut tissue in a perfusion chamber with the luminal side facing upwards.
- Continuously perfuse the tissue with a control saline solution.
- Carefully insert a microelectrode into a midgut epithelial cell to measure the initial transmembrane potential (Vam or Vbm). A stable recording for at least 5 minutes is required.



- Replace the control solution with the **Celangulin V**-containing solution.
- Continuously record the change in transmembrane potential over time.
- For Vam measurements, the electrode is inserted from the luminal side. For Vbm measurements, the electrode is inserted from the hemolymph side.

Affinity Chromatography for Identification of Binding Proteins

This protocol was employed to isolate and identify proteins from the midgut of Mythimna separata that bind to **Celangulin V**.[1]

Materials:

- Celangulin V-6-aminoacetic acid ester (ligand)
- CNBr-activated Sepharose 4B
- Midgut brush border membrane vesicles (BBMV) from M. separata larvae
- Binding buffer (0.1 M NaH2PO4/Na2HPO4, pH 8.0, containing 0.5 M NaCl)
- Elution buffer (Binding buffer containing Celangulin V)
- Regeneration buffers (high pH: 0.1 M Tris-HCl, pH 8.0 with 0.5 M NaCl; low pH: 0.1 M acetic acid/sodium acetate, pH 4.0 with 0.5 M NaCl)
- SDS-PAGE equipment
- LC/Q-TOF-MS for protein identification

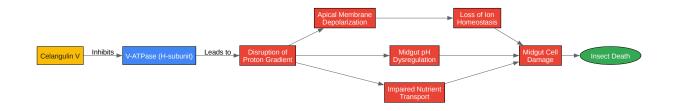
Procedure:

• Ligand Coupling: Couple the **Celangulin V**-6-aminoacetic acid ester to the CNBr-activated Sepharose 4B to create the affinity matrix.



- Column Packing and Equilibration: Pack a chromatography column with the affinity matrix and equilibrate it with binding buffer.
- Sample Loading: Load the solubilized BBMV preparation onto the column.
- Washing: Wash the column extensively with binding buffer to remove non-specifically bound proteins.
- Elution: Elute the specifically bound proteins using the elution buffer containing free
 Celangulin V to competitively displace the bound proteins.
- Regeneration: Regenerate the column by washing with alternating high and low pH buffers.
- Analysis: Analyze the eluted protein fractions by SDS-PAGE and identify the protein bands of interest using LC/Q-TOF-MS.

Visualizations Signaling Pathway of Celangulin V Action

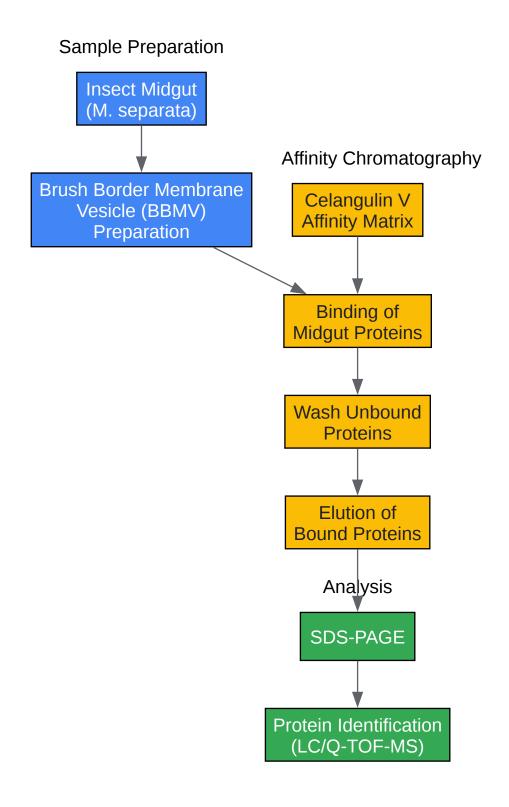


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Caption: Proposed signaling pathway of **Celangulin V** leading to insect mortality.

Experimental Workflow for Binding Protein Identification





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Caption: Workflow for identifying Celangulin V binding proteins.



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